Lithium tetraborate pentahydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
dilithium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2Li.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDBABFAZCLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H10Li2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12007-60-2 (Parent) | |
| Record name | Lithium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303-94-2 | |
| Record name | Lithium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Crystallographic and Defect Chemistry Investigations of Lithium Tetraborate Species
High-Resolution X-Ray Diffraction Studies for Precise Lattice Parameter Determination
High-resolution X-ray diffraction (HRXRD) is a critical technique for the precise determination of the lattice parameters of crystalline materials, including lithium tetraborate (B1243019). For anhydrous lithium tetraborate (Li₂B₄O₇), which crystallizes in the tetragonal system, HRXRD studies have been employed to refine its lattice constants. researchgate.net
Investigations using HRXRD on anhydrous Li₂B₄O₇ have reported lattice parameters of a = b = 9.479 Å and c = 10.286 Å. researchgate.net The precision of these measurements is essential for understanding the crystal's structural quality and for applications in devices such as surface acoustic wave substrates. The diffraction curves obtained from HRXRD can also reveal information about the crystal's perfection, including the presence of low-angle grain boundaries and other structural defects. researchgate.net
While specific HRXRD studies focusing exclusively on lithium tetraborate pentahydrate are less common in the literature, the principles of the technique are directly applicable. For the hydrated form, HRXRD would be instrumental in determining the precise lattice parameters of its specific crystal structure and how these parameters change with varying hydration levels or upon thermal treatment.
Interactive Data Table: Lattice Parameters of Anhydrous Lithium Tetraborate
| Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter b (Å) | Lattice Parameter c (Å) | Source |
|---|---|---|---|---|---|
| Tetragonal | I4₁cd | 9.479 | 9.479 | 10.286 | researchgate.net |
Elucidation of Polymorphism and Hydration States in Lithium Tetraborate
Lithium borates exhibit a range of polymorphic forms and hydration states. Lithium tetraborate itself is known to exist in both anhydrous (Li₂B₄O₇) and hydrated forms, such as this compound (Li₂B₄O₇·5H₂O). nih.gov The study of these different forms is crucial as the hydration state significantly influences the material's physical and chemical properties.
The synthesis of lithium tetraborate often involves the reaction of lithium carbonate with boric acid, which can yield hydrated forms. Anhydrous lithium tetraborate can be obtained by heating the hydrate (B1144303) to temperatures above 800°C.
Other lithium borates, such as lithium metaborate (B1245444) (LiBO₂), also demonstrate polymorphism with different crystal structures (α, γ, and a proposed β' form) that can be obtained under various conditions. bohrium.comwikipedia.org The study of lithium monoborates has also revealed multiple hydrated phases, including LiBO₂·8H₂O, which spontaneously dehydrates to LiB(OH)₄. cambridge.org Further heating of these hydrated forms can lead to other, less-hydrated phases. cambridge.org This complexity in related lithium borate (B1201080) systems suggests that lithium tetraborate may also possess a rich variety of hydration states and potentially polymorphic forms that warrant further investigation.
Neutron Diffraction Studies on Hydrogen Bonding Networks within Hydrated Lithium Borates
Neutron diffraction is a powerful technique for locating hydrogen atoms and elucidating hydrogen bonding networks in crystalline solids, owing to the relatively large scattering cross-section of hydrogen (or its isotope, deuterium) for neutrons. nih.gov This method is particularly valuable for studying hydrated compounds like lithium borates.
While specific neutron diffraction studies on this compound are not widely reported, research on other hydrated borates and lithium-containing systems provides insight into the expected structural features. For instance, neutron diffraction studies on the hydrous borate inderborite have detailed a complex hydrogen-bonding network connecting hetero-polyhedral sheets within the structure. msaweb.org Similarly, studies on lithium hydrogen phthalate (B1215562) monohydrate have used neutron diffraction to characterize very short intramolecular hydrogen bonds. amanote.com
In hydrated lithium borates, neutron diffraction would be able to precisely determine the positions of the hydrogen atoms within the water molecules and any hydroxyl groups. researchgate.net This information is critical for understanding how the water molecules are integrated into the crystal lattice and how they interact with the lithium and tetraborate ions through hydrogen bonds. These interactions are fundamental to the stability and properties of the hydrated crystal. nih.gov
Microstructural Analysis via Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for characterizing the microstructure and morphology of materials like lithium tetraborate.
Scanning Electron Microscopy (SEM): SEM analysis is used to visualize the surface morphology, particle size, and shape of synthesized lithium tetraborate powders. researchgate.netmetu.edu.tr For instance, studies have used SEM to characterize microstructured, plate-like lithium tetraborate prepared by sol-gel methods. researchgate.net In the context of materials science, SEM can provide qualitative and quantitative information about porosity and particle distribution, which are critical parameters for applications in ceramics and other fields. thermofisher.com
Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging, allowing for the observation of finer details of the nanostructure, crystallinity, and the presence of defects within the material. metu.edu.tr TEM results have been used to confirm the formation of nano-crystalline lithium tetraborate. researchgate.net This level of analysis is crucial for understanding how synthesis conditions affect the resulting material's properties at the nanoscale.
Both SEM and TEM are often used in conjunction with other characterization techniques, such as X-ray diffraction, to provide a comprehensive understanding of the material's structure from the atomic to the macroscopic scale. metu.edu.tr
Defect Engineering and Characterization in Lithium Tetraborate Crystals and Glasses
Defect engineering in lithium tetraborate involves the intentional introduction and control of point defects, which can significantly alter its optical and electrical properties. This is particularly relevant for applications in radiation dosimetry and nonlinear optics. researchgate.netsemanticscholar.org
Doping lithium tetraborate with various elements is a common method for defect engineering. The introduction of dopants, such as transition metals (e.g., copper, manganese) or rare-earth elements, can create specific defect centers within the crystal lattice or glass network. metu.edu.trresearchgate.net
For example, doping with copper and silver has been extensively studied. semanticscholar.orgresearchgate.net When lithium tetraborate is doped with silver, Ag⁺ ions can substitute for Li⁺ ions. Upon irradiation, these substitutional Ag⁺ ions can trap holes, forming Ag²⁺ centers, which are a type of point defect. researchgate.net Similarly, in copper-doped crystals, X-ray irradiation can induce the formation of Cu²⁺ hole centers and Cu⁰ electron centers. semanticscholar.org
The concentration and nature of these dopant-induced defects can be controlled by the dopant concentration and the synthesis or post-synthesis treatment conditions. These defects can, in turn, influence the material's thermoluminescent and photoluminescent properties. semanticscholar.org The introduction of dopants generally does not alter the primary crystal structure of the host material, as confirmed by techniques like XRD, but it does create localized electronic defects. metu.edu.tr
Interactive Data Table: Common Dopants in Lithium Tetraborate and Their Effects
| Dopant | Host Material | Induced Defects | Characterization Techniques | Application | Source |
|---|---|---|---|---|---|
| Silver (Ag) | Li₂B₄O₇ Crystal | Ag²⁺ hole centers | EPR, ENDOR, TL | Dosimetry | researchgate.net |
| Copper (Cu) | Li₂B₄O₇ Crystal | Cu²⁺ hole centers, Cu⁰ electron centers | EPR, TL | Dosimetry | semanticscholar.org |
| Samarium (Sm) | Li₂B₄O₇ Glass | Sm³⁺ ions | EPR, UV-Vis, Luminescence | Optical Materials | rsc.org |
Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique that is highly sensitive to the presence of open-volume defects, such as vacancies, vacancy clusters, and voids in materials. doi.orgnih.govwikipedia.org The method is based on measuring the lifetime of positrons injected into a material. picoquant.com Positrons tend to be trapped in regions of lower electron density (free-volume elements), and their annihilation lifetime in these defects is longer than in the bulk material. doi.org
In the study of lithium borate glasses, PALS has been used to investigate the free-volume structure. For instance, in mixed-cation (Li/Na) borate glasses, PALS experiments have revealed anomalies in positron lifetimes that are linked to the mixed alkali effect, providing insights into ion transport mechanisms. rsc.org The lifetime of the ortho-positronium (o-Ps) component is particularly sensitive to the size of the free-volume cavities it gets trapped in. wikipedia.org
While specific PALS studies on this compound are not prominent, the technique is well-suited to characterize the free-volume structure that may be present due to the hydration and dehydration processes. Changes in the hydration state would likely lead to modifications in the free-volume hole size and concentration, which could be effectively probed by PALS.
Advanced Spectroscopic Characterization of Lithium Tetraborate Pentahydrate
Fourier Transform Infrared Spectroscopy (FTIR) for Vibrational Mode Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the molecular structure of lithium tetraborate (B1243019) by analyzing the absorption of infrared radiation corresponding to the compound's vibrational modes. The FTIR spectrum of lithium tetraborate exhibits several characteristic absorption bands that are signatures of the borate (B1201080) network.
The structure of lithium tetraborate consists of a network of trigonal BO₃ and tetrahedral BO₄ units. FTIR spectroscopy allows for the identification and characterization of the vibrational modes associated with these fundamental building blocks. Research has identified several key vibrational regions:
Stretching vibrations of tetrahedral (BO₄)⁻ groups are typically observed in the 900–865 cm⁻¹ range. researchgate.net
Stretching vibrations of trigonal (BO₃)⁻³ units are found between 1343–1248 cm⁻¹. researchgate.net
B-O bending vibrations are the primary cause of absorption bands in the 600–800 cm⁻¹ region. researchgate.net
Li-related vibrational modes , associated with the motion of lithium ions, are found at lower frequencies, generally between 300 cm⁻¹ and 510 cm⁻¹. These bands are notably broad, even at low temperatures, and show significant temperature dependence. researchgate.net
The presence of water of hydration in lithium tetraborate pentahydrate would also be expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the water molecules.
The table below summarizes the characteristic FTIR absorption bands observed for lithium tetraborate nanoparticles. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H Stretching | 3435.9 |
| B-O Stretching (BO₃ units) | 1140.6 |
| B-O Stretching (BO₄ units) | 981.4, 901.6 |
| B-O Bending | 776.7, 682.5, 657.5 |
| Li-O Vibrations | 547.5, 510.7 |
This table is interactive. You can sort and filter the data.
These vibrational signatures are crucial for confirming the structural integrity of the compound and for studying the effects of doping or other modifications.
Raman Spectroscopy for Investigating Vibrational Modes and Structural Transformations
Raman spectroscopy complements FTIR by providing information on different vibrational modes, particularly those that involve a change in polarizability. It is highly sensitive to the local symmetry and structure of the crystal lattice. For lithium tetraborate, Raman spectroscopy is used to study the internal vibrations of the BO₃ and BO₄ groups and to monitor structural changes, such as those occurring during phase transitions at high temperatures. researchgate.netresearchgate.net
The Raman spectrum of lithium tetraborate is consistent with its complex crystal structure, showing numerous active modes. researchgate.net Tentative assignments link specific Raman shifts to the vibrations of the borate network:
High-frequency modes above 800 cm⁻¹ are generally attributed to B-O stretching vibrations.
Mid-frequency modes between 300 cm⁻¹ and 800 cm⁻¹ correspond to B-O-B bending vibrations.
Low-frequency modes below 300 cm⁻¹ are associated with external lattice vibrations and the motion of Li⁺ ions. researchgate.net
High-temperature Raman spectroscopy has been instrumental in studying the melting process of lithium tetraborate. These studies reveal significant structural transformations as the crystal melts. For instance, it has been proposed that upon melting, adjacent B₃O₄Ø₂ units (where Ø is a bridging oxygen) in the crystal structure can transform into a B₄O₅Ø₄ group and a B₂O₃ molecule. researchgate.net This demonstrates Raman spectroscopy's utility in analyzing structural rearrangements in real-time. researchgate.net
The table below presents key Raman peaks identified for a related crystalline phase, Li₃B₇O₁₂, which can be useful for phase identification in mixed samples. researchgate.net
| Characteristic Raman Peak (cm⁻¹) |
| ~595 |
| ~775 |
| ~1040 |
This table is interactive. You can sort and filter the data.
Photoemission and Inverse Photoemission Spectroscopies for Electronic Structure Elucidation
The electronic structure of lithium tetraborate, particularly its valence and conduction bands, has been experimentally determined using a combination of angle-resolved photoemission spectroscopy (ARPES) and angle-resolved inverse photoemission spectroscopy (IPES). researchgate.netlsu.edu These powerful surface-sensitive techniques directly probe the occupied and unoccupied electronic states, respectively.
Studies performed on single crystals of Li₂B₄O₇ have provided a detailed picture of the material's band structure:
Band Gap: The experimental band gap is found to be dependent on the crystallographic direction, with values exceeding 8.8 eV. researchgate.netlsu.edu The bulk band gap is estimated to be around 9.8 eV. researchgate.netlsu.edu
Valence Band: The top of the valence band is primarily composed of oxygen 2p states. The occupied bulk band structure indicates a relatively large effective mass for holes. researchgate.netlsu.edu
Conduction Band: The bottom of the conduction band is mainly derived from lithium and boron states. The electron effective mass derived from the unoccupied band structure is significantly smaller than the hole mass. researchgate.netlsu.edu For the Li₂B₄O₇(110) surface, the electron effective mass near the conduction band minimum has been estimated to be approximately -0.15 ± 0.1 times the mass of a free electron. semanticscholar.org
These experiments were conducted under high vacuum on anhydrous single crystals, as the presence of water in the pentahydrate form would interfere with the measurements. unl.edu The results provide fundamental insights into the dielectric properties of the core lithium tetraborate framework.
The table below summarizes key electronic structure parameters for Li₂B₄O₇ determined by photoemission and inverse photoemission spectroscopies.
| Parameter | Value | Reference |
| Experimental Band Gap | > 8.8 eV | lsu.edu, researchgate.net |
| Estimated Bulk Band Gap | ~9.8 eV | lsu.edu, researchgate.net |
| Electron Effective Mass (m*/mₑ) | ~ -0.15 ± 0.1 | semanticscholar.org |
This table is interactive. You can sort and filter the data.
Optical Absorption and Luminescence Spectroscopy for Bandgap and Optical Property Assessment
Optical absorption and luminescence spectroscopies are crucial for evaluating the optical properties of lithium tetraborate, including its transparency range and potential for light emission. The wide bandgap of lithium tetraborate, as determined by photoemission spectroscopies, dictates its optical characteristics. researchgate.netlsu.edu
Optical Absorption: A material's optical absorption is directly related to its electronic band gap. For a wide-bandgap material like lithium tetraborate (with a gap exceeding 8.8 eV), significant optical absorption only occurs for photons in the deep ultraviolet (UV) region of the electromagnetic spectrum. researchgate.netlsu.edu This wide transparency window makes it a candidate for optical components in the UV range.
Luminescence: Luminescence spectroscopy measures the emission of light from a material after it has absorbed energy. In pure lithium tetraborate, intrinsic luminescence is weak. However, when doped with specific activators (e.g., transition metals or rare-earth ions), it can exhibit strong luminescence. The properties of this luminescence, such as the emission wavelength and decay time, are highly dependent on the dopant and its local environment within the host crystal lattice. This makes doped lithium tetraborate a material of interest for applications in radiation dosimetry and as a phosphor.
The combination of a wide bandgap and the ability to host various luminescent dopants makes lithium tetraborate a versatile material for optical applications. researchgate.net
Theoretical and Computational Studies of Lithium Tetraborate
Density Functional Theory (DFT) Calculations for Electronic and Lattice Dynamics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of lithium tetraborate (B1243019), DFT calculations have been instrumental in elucidating its fundamental electronic and vibrational properties.
Researchers have employed DFT to calculate the electronic band structure and density of states of lithium tetraborate. These calculations have shown that lithium tetraborate is a wide-bandgap material. afit.edu The calculated band gap values, however, can be smaller than those determined experimentally, a known limitation of standard DFT approximations like the Local Density Approximation (LDA). afit.edu Despite this, DFT provides a qualitative agreement with experimental results and offers valuable insights into the nature of the electronic states. afit.edu
Lattice dynamics calculations based on DFT have also been performed to understand the vibrational modes of the lithium tetraborate crystal. These calculations can predict phonon dispersion curves and the phonon density of states, which are crucial for understanding thermal properties and electron-phonon interactions. The central-force nearest-neighbor model has been used to analyze Raman and infrared vibrational data for lithium-doped borate (B1201080) glasses, showing that the addition of lithium causes local structural changes, including the transformation of threefold-coordinated borons to fourfold-coordinated ones. aps.org
Table 1: Comparison of Experimental and DFT-Calculated Band Gaps of Lithium Tetraborate
| Method | Band Gap (eV) | Reference |
|---|---|---|
| Experimental (Photoemission) | 8.9 ± 0.5 to 10.1 ± 0.5 | afit.edu |
Molecular Dynamics Simulations of Water Interactions within Hydrated Borate Lattices
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While specific MD studies on lithium tetraborate pentahydrate are not extensively documented in the provided context, the principles of MD simulations are widely applied to understand water interactions in hydrated crystal lattices.
In a typical MD simulation of a hydrated borate lattice, a model system would be constructed consisting of the borate crystal structure with water molecules placed in their crystallographic positions. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The system's evolution over time is then simulated by integrating Newton's laws of motion for each atom.
Such simulations can provide detailed information about:
The structure and dynamics of water molecules within the crystal lattice.
The hydrogen bonding network between water molecules and the borate anions.
The diffusion of water molecules through the crystal.
The stability of the hydrated structure at different temperatures and pressures.
For instance, MD simulations on other hydrated systems, like lithium bis(trifluoromethane sulfonyl)imide-based water-in-salt electrolytes, have revealed how the water network is disrupted at high salt concentrations, with most water molecules existing as isolated monomers or small clusters. nih.gov This type of insight is crucial for understanding the properties of hydrated materials.
Modeling of Impurity Distribution and Doping Mechanisms in Lithium Tetraborate Crystals
The introduction of impurities, or dopants, into the lithium tetraborate crystal lattice can significantly alter its physical properties, making it suitable for various applications such as radiation detection. Computational modeling plays a crucial role in understanding how these impurities are incorporated into the crystal and how they affect its behavior.
Models for impurity distribution often consider factors such as the size and charge of the dopant ion relative to the host ions (Li⁺ and B³⁺), the energy of incorporating the dopant at different lattice sites (substitutional or interstitial), and the formation of charge-compensating defects.
For example, when a trivalent impurity substitutes for a Li⁺ ion, charge compensation is required. This can occur through the formation of lithium vacancies. mdpi.comresearchgate.net Computational models can be used to calculate the formation energies of different defect configurations to determine the most likely doping mechanism.
In the context of lithium niobate, another important crystal, it has been shown that doping with boron can influence the defect structure and physical properties of the crystal. mdpi.com Boron, being an active element, can structure the melt from which the crystal is grown, which in turn affects the final defect structure. mdpi.com
Table 2: Common Dopants in Lithium Tetraborate and Their Potential Effects
| Dopant | Potential Effect | Application |
|---|---|---|
| Manganese (Mn) | Alters optical properties | Dosimetry |
| Copper (Cu) | Enhances thermoluminescence | Dosimetry |
Computational Predictions of Optical and Scintillation Properties
Computational methods are increasingly used to predict the optical and scintillation properties of materials, guiding the search for new and improved scintillators. For lithium tetraborate, these predictions are particularly relevant for its application in neutron detection.
The optical properties of a material, such as its refractive index and absorption spectrum, can be calculated using DFT. researchgate.net These calculations can help to understand the transparency of the material in different wavelength ranges. For lithium tetraborate, its wide bandgap results in transparency over a broad range of wavelengths, which is a desirable property for a scintillator.
Computational screening of borate materials has been performed to identify promising nonlinear optical (NLO) materials. uspex-team.orguspex-team.org These studies use DFT to calculate properties like the band gap, birefringence, and nonlinear susceptibilities. uspex-team.orguspex-team.org
The scintillation mechanism involves the creation of electron-hole pairs by ionizing radiation, followed by the emission of light as these pairs recombine at luminescence centers, which are often introduced by doping. Theoretical models can be used to simulate these processes, although they are complex. Understanding the electronic structure and defect properties from DFT is a crucial first step in predicting scintillation performance.
Applications in Advanced Materials Science and Analytical Chemistry
Lithium Tetraborate (B1243019) as a Fusion Flux in Analytical Sample Preparation
In analytical chemistry, sample preparation is a critical step to ensure accurate and repeatable results. For many solid materials, particularly oxides, minerals, and cements, direct analysis is challenging due to their heterogeneity and complex matrices. Borate (B1201080) fusion is a widely adopted technique that overcomes these issues by dissolving the oxidized sample in a molten salt, typically a mixture of lithium borates, at high temperatures (around 1000-1200°C). malvernpanalytical.com This process breaks down the sample's crystal structure and eliminates mineralogical and particle size effects, resulting in a homogeneous medium suitable for analysis.
X-Ray Fluorescence (XRF) spectrometry is a powerful non-destructive technique for elemental analysis. However, its accuracy is highly dependent on the quality of the sample presented to the spectrometer. Issues such as surface roughness, variations in particle size, and mineralogical heterogeneity can lead to significant analytical errors.
The fusion method using lithium tetraborate addresses these challenges by creating a perfectly homogeneous solid solution in the form of a glass disc or bead. xrfscientific.com The process involves mixing a precisely weighed amount of the pulverized sample with a larger, known quantity of lithium tetraborate flux. This mixture is then heated in a platinum crucible until it melts into a uniform liquid. xrfscientific.com Once the sample is completely dissolved, the molten mixture is cast into a platinum mold and cooled to form a stable, homogeneous glass disc. xrfscientific.com
This glass disc presents a flat, uniform surface to the XRF spectrometer, eliminating errors related to sample texture and particle size. The dilution of the sample in the flux also significantly reduces matrix effects, which are inter-element interferences that can suppress or enhance the fluorescent X-ray signal. This homogenization is crucial for accurate analysis of complex materials like cement, steel, nickel, copper, and various geological samples. xrfscientific.com
Inductively Coupled Plasma (ICP) techniques, including Atomic Emission Spectrometry (ICP-AES), Optical Emission Spectrometry (ICP-OES), and Mass Spectrometry (ICP-MS), require the sample to be introduced as a liquid. While acid digestion is a common method for many sample types, it is often ineffective for highly refractory materials like certain oxides and silicates.
Borate fusion provides a robust alternative for complete sample dissolution. The procedure is similar to that for XRF, but instead of casting the molten mixture into a disc, it is poured directly into a beaker containing a dilute acid solution (often nitric acid). malvernpanalytical.comcolby.eduiamdrijfhout.com The hot, molten glass shatters upon contact with the acid and dissolves with the aid of stirring, resulting in a clear, stable solution ready for analysis by ICP. malvernpanalytical.comcolby.eduazom.com
This fusion method ensures the complete dissolution of even the most resistant minerals, which is critical for accurate determination of major, minor, and trace elements. malvernpanalytical.comalsglobal.com It is a safer and often faster alternative to digestions involving hazardous acids like hydrofluoric acid (HF). malvernpanalytical.com The high purity of the flux is essential, especially for trace element analysis by ICP-MS, to avoid contamination and interference. iamdrijfhout.com
The effectiveness of the borate fusion process depends on the chemical properties of the sample. No single flux composition is ideal for all materials. Therefore, the flux is often a mixture of lithium tetraborate (Li₂B₄O₇) and lithium metaborate (B1245444) (LiBO₂). Lithium tetraborate is considered an acidic flux and is most effective at dissolving basic oxides, such as calcium oxide (CaO) and magnesium oxide (MgO). xrfscientific.comazom.com Conversely, lithium metaborate is a basic flux and is better suited for dissolving acidic oxides like silicon dioxide (SiO₂). azom.com
By adjusting the ratio of these two compounds, a flux with the optimal acidity or basicity can be created for a specific sample matrix. This optimization ensures rapid and complete dissolution of the sample.
Table 1: Common Flux Compositions for Various Sample Matrices
| Flux Composition (Li₂B₄O₇ : LiBO₂) | Sample Type | Typical Applications |
|---|---|---|
| 100% : 0% | Basic | Limestone, Cement, Calcium Oxide, Magnesium Oxide, Copper Sulfate xrfscientific.comazom.com |
| 66% : 34% | General Purpose (Basic to Neutral) | Geological Samples, Limestone, Cement azom.com |
| 50% : 50% | General Purpose (Neutral) | Alumino-silicates, General geological samples azom.com |
| 35.3% : 64.7% | Acidic | Iron Ore, Mineral Sands, Nickel, Alumino-silicates azom.com |
| 0% : 100% | Highly Acidic | Primarily for wet chemistry (ICP) applications with acidic samples like high-silica materials azom.com |
This ability to customize the flux composition makes borate fusion a highly versatile technique for a wide range of materials, including geological ores, metallurgical slags, ceramics, and environmental ashes.
The dissolution of metal oxides in molten lithium borate fluxes is fundamentally an acid-base reaction. The acidity or basicity of an oxide can be defined by its "Acidity Index (Ai)," which is the ratio of the number of oxygen atoms to the number of metal atoms in the oxide formula. icph.fr For example, the Ai for aluminum oxide (Al₂O₃) is 3/2 = 1.5, making it acidic. icph.fr
Lithium Tetraborate (Li₂B₄O₇) is a slightly acidic flux (Ai = 1.17). up.ac.za It readily reacts with and dissolves basic oxides (those with a low Ai, like CaO where Ai = 1). icph.fr
Lithium Metaborate (LiBO₂) is classified as a basic (or alkaline) flux (Ai = 1.0). up.ac.za It is the preferred solvent for acidic oxides (those with a high Ai, like SiO₂ where Ai = 2). icph.fr
During fusion, the molten borate flux acts as a solvent, breaking the metal-oxygen bonds within the crystal lattice of the sample. The lithium ions (Li⁺) and the complex borate anions (e.g., [B₄O₇]²⁻) in the melt interact with the metal cations and oxide anions of the sample, forming a stable, homogeneous borate glass upon cooling. The high temperature and constant agitation of the crucible ensure that these reactions go to completion, resulting in the total dissolution of the sample. malvernpanalytical.com
Lithium Tetraborate in Radiation Dosimetry and Scintillation Detection
Beyond its role in analytical chemistry, lithium tetraborate is a key material in the field of radiation detection and dosimetry. Its primary advantage is its tissue equivalence; the effective atomic number (Zeff) of lithium tetraborate is approximately 7.3, which is very close to that of human soft tissue (Zeff ≈ 7.4). jefferson.eduijert.org This property means that it absorbs radiation energy in a manner very similar to human tissue, making it an excellent material for personal and medical dosimeters. ijert.org911metallurgist.com
Thermoluminescence (TL) is a phenomenon where a material absorbs energy from ionizing radiation and stores it in its crystal lattice. When the material is later heated, this stored energy is released in the form of light. The intensity of the emitted light is proportional to the original radiation dose received.
Undoped lithium tetraborate has a weak TL response. To enhance its sensitivity for dosimetric applications, it is doped with activators, most commonly transition metals like Manganese (Mn) or Copper (Cu), sometimes with co-dopants such as Silver (Ag) or Indium (In). jefferson.edunih.gov These dopants create defects or "traps" within the crystal lattice.
The TL mechanism can be summarized as follows:
Irradiation: When exposed to ionizing radiation, electrons in the material are excited from the valence band to the conduction band. ijert.org
Trapping: Instead of immediately returning to the valence band, some of these electrons and holes become trapped at the defect centers created by the dopant ions. ijert.org These traps are metastable states.
Heating: When the irradiated material is heated, the trapped electrons and holes are given enough thermal energy to escape the traps and recombine.
Luminescence: The energy released during this recombination is emitted as a photon of light. The dopant is often the center of this luminescence. For example, in Cu-doped lithium tetraborate, the emission is associated with the Cu⁺ ion. scientific.net
The light emission over a heating cycle is plotted as a "glow curve," which consists of one or more peaks at characteristic temperatures. Each peak corresponds to a specific type of trapping center with a certain activation energy (trap depth). Research on lithium tetraborate has identified multiple glow peaks, with their positions and intensities dependent on the specific dopants and their concentrations.
Table 2: Research Findings on Thermoluminescent Properties of Doped Lithium Tetraborate
| Dopant(s) | Key Findings | Glow Peak Temperatures (°C) | Activation Energy (eV) |
|---|---|---|---|
| Undoped (Single Crystal) | Shows two primary glow peaks. scientific.net | ~186, ~313 scientific.net | 0.96, 1.56 scientific.net |
| Cu, In | Highest sensitivity at 0.1% Cu and 0.5% In. Linear dose-response up to ~30 Gy. nih.gov | Multiple peaks identified above 150°C. nih.gov | Not specified |
| Cu, Ag | Highest sensitivity at 0.08% Cu and 0.04% Ag. Linear dose-response from 40 mGy to 1152 Gy. | Complex structure with four identified components. ciemat.es | 0.78 - 1.6 ciemat.es |
| Mn | Shows a prominent high-temperature peak. Linear dose-response from 0.1 - 10 Gy. jefferson.edu | ~100, ~260 jefferson.edu | Not specified |
| Cu, Tb | Highest sensitivity at 0.1% Cu and 0.3% Tb. Linear dose-response from 110 mGy to 55 Gy. bioone.org | Nine overlapping peaks identified. bioone.org | 0.73 - 2.78 bioone.org |
The study of these kinetic parameters, such as trap depth and frequency factor, is crucial for understanding the stability of the trapped charge and predicting the fading of the TL signal over time, which is a critical characteristic for a reliable dosimeter. ijert.orgnih.gov
Thermoluminescence (TL) Properties and Mechanism Research
Influence of Dopant Type and Concentration (e.g., Cu, Mn, Ag, In, Eu) on TL Response
The thermoluminescent (TL) properties of lithium tetraborate are significantly influenced by the introduction of dopants, which act as activators to create or enhance luminescence centers. The type and concentration of these dopants can alter the sensitivity, glow curve structure, and emission wavelength of the material. ijert.org
Historically, manganese (Mn) was one of the first dopants used, but it resulted in a TL material with relatively low sensitivity due to its red emission (~600 nm), which was incompatible with the spectral response of photomultiplier tubes used in readers. ijert.org The introduction of copper (Cu) as a dopant marked a significant improvement, increasing the sensitivity by several orders of magnitude and shifting the emission wavelength to the ultraviolet region (~360 nm), which is more suitable for detection. ijert.org Research indicates that an optimal concentration of 0.1 wt% Cu yields the highest photoluminescent (PL) and thermoluminescent (TL) emissions. researchgate.net
The structure of the TL glow curve is highly dependent on the specific dopants used. ijlaindia.org Materials doped with elements like copper (Cu), silver (Ag), and phosphorus (P) tend to show a single, prominent glow peak. ijlaindia.org In contrast, doping with rare earth elements such as europium (Eu) typically results in a more complex glow curve with multiple peaks. ijlaindia.org For instance, a lithium tetraborate phosphor co-doped with Cu, Ag, P, and Eu exhibits a multi-peak system with a main peak at 163°C and two shoulder peaks at 110°C and 228°C. ijlaindia.org
The addition of co-dopants is a common strategy to further modify the TL response. Silver (Ag) doping can lead to the appearance of a new glow curve peak at approximately 165°C. researchgate.net Studies on doubly doped Li₂B₄O₇:Cu,Ag have shown a wide linear TL response range, making it suitable for various dosimetric applications. ciemat.es The highest dosimetric sensitivity has been observed in samples doped with 0.08% Cu and 0.04% Ag. metu.edu.tr A wide array of other elements has been investigated as dopants to optimize TL characteristics, including indium (In), magnesium (Mg), cerium (Ce), and thulium (Tm). ijlaindia.org911metallurgist.com
The following table summarizes the effect of various dopants on the thermoluminescence glow curve of lithium tetraborate.
| Dopant(s) | Peak Temperature(s) (°C) | Key Characteristics |
| Undoped | 103 | Exhibits a single, low-intensity peak. bjrs.org.br |
| Mn | - | Low sensitivity, red emission (~600 nm). ijert.org |
| Cu | 115, 243 | High sensitivity, UV emission (~360 nm). ijert.orgbjrs.org.br |
| Ag | 150, 250 | Main peak at 150°C. bjrs.org.br |
| Cu, Ag | 90, 150, 210, 240 | Four-peak structure with a wide linear response. ciemat.es |
| Cu, Ag, P, Eu | 110, 163 (main), 228 | Multi-peak system due to the presence of Europium. ijlaindia.org |
Kinetic Parameters and Trap Characterization in TL Materials
Understanding the kinetic parameters associated with thermoluminescence, such as the activation energy (trap depth), frequency factor, and order of kinetics, is crucial for characterizing the stability and behavior of TL materials. These parameters provide insight into the trapping mechanisms of charge carriers within the crystal lattice. Various methods are employed to determine these parameters, including the initial rise (IR) method, Tₘ-Tₛₜₒₚ method, and computerized glow curve deconvolution (CGCD). jefferson.edu
The glow curve of a TL material is a graphical representation of luminescence intensity versus temperature, and its shape is directly related to the kinetic parameters of the electron or hole traps. For lithium tetraborate doped with copper (Cu) and silver (Ag), the glow curve is complex and can be deconvoluted into four distinct peaks, indicating a complex trap structure. ciemat.es Analysis of these peaks reveals that some originate from continuous energy distributions, while others correspond to discrete trapping levels following general order kinetics (GOK). ciemat.es
The activation energy (E), which represents the energy required to release a trapped charge carrier, is a key parameter for assessing the stability of a TL signal. A higher activation energy generally corresponds to a more stable signal at room temperature, meaning less fading. For the second peak in Li₂B₄O₇:Cu,Ag, the activation energy has been determined to be approximately 1.4 eV. ciemat.es In a triple-doped sample of Li₂B₄O₇:Cu,Ag,P, an activation energy of 1.13 eV was obtained. researchgate.net For a sample doped only with copper, the peak at 457 K (184°C) corresponds to an activation energy of 1.53 eV. researchgate.net
The table below presents some of the reported kinetic parameters for doped lithium tetraborate phosphors.
| Material | Peak Temperature (K) | Activation Energy (E) (eV) | Method |
| Li₂B₄O₇:Cu,Ag | ~423 (Peak II) | 1.4 | GCF & VHR ciemat.es |
| Li₂B₄O₇:Cu,Ag,P | - | 1.13 | - researchgate.net |
| Li₂B₄O₇:Cu | 457 | 1.53 | - researchgate.net |
GCF: Glow Curve Fitting; VHR: Various Heating Rates
Neutron Scintillation Detector Development
The unique nuclear and electronic properties of lithium tetraborate make it a promising material for use as a scintillator in neutron detection applications. mdpi.comresearchgate.net Its wide bandgap and translucent nature are advantageous for light collection, while the presence of specific isotopes of boron and lithium provides a mechanism for efficient neutron capture. mdpi.comafit.edu
Utilization of Boron-10 and Lithium-6 Isotopes for Enhanced Neutron Capture
The primary advantage of using lithium tetraborate for neutron detection stems from the high thermal neutron capture cross-sections of two naturally occurring isotopes: Boron-10 (¹⁰B) and Lithium-6 (⁶Li). mdpi.com The cross-section for ¹⁰B is exceptionally large at approximately 3,935 barns, while that for ⁶Li is also significant at 940 barns. mdpi.com Natural boron contains about 20% ¹⁰B, and natural lithium contains about 6% ⁶Li. mdpi.com
When these isotopes capture a thermal neutron, they undergo nuclear reactions that release energetic charged particles. mdpi.com These reactions are:
¹⁰B + n → ⁷Li + α + 2.79 MeV (6% probability)
¹⁰B + n → ⁷Li* + α + 2.31 MeV (94% probability), followed by ⁷Li* → ⁷Li + γ (0.48 MeV)
⁶Li + n → ³H + α + 4.78 MeV
The energetic daughter products (alpha particles, lithium ions, and tritons) travel through the crystal lattice, creating a track of electron-hole pairs, which leads to the emission of scintillation light. mdpi.com To maximize the probability of neutron interaction, lithium tetraborate can be synthesized using lithium and boron that have been isotopically enriched with ⁶Li and ¹⁰B, respectively. mdpi.comafit.edu The use of fully enriched ⁶Li₂¹⁰B₄O₇ significantly enhances the probability of capturing thermal neutrons due to the dual pathways for neutron capture. nih.gov
Luminescent Properties and Neutron Detection Efficiency Enhancement
While pure lithium tetraborate single crystals do exhibit luminescence, the scintillation efficiency is too low for practical neutron detection applications. mdpi.com The efficiency is limited by the material's wide bandgap (approximately 8.9 to 10.1 eV), which, while ensuring high translucency for light transmission, restricts the number of electron-hole pairs created by the reaction products. mdpi.comresearchgate.net
Research has shown that co-doping with copper and various rare earth elements can lead to very efficient neutron scintillation. researchgate.net Furthermore, novel composite scintillators have been developed by combining fully enriched lithium tetraborate (⁶Li₂¹⁰B₄O₇) nanocrystals with a phosphorescent inorganic scintillator powder, such as silver-activated zinc sulfide (B99878) (ZnS:Ag), distributed within a polymer matrix. nih.gov Such a composite detector has demonstrated a good neutron detection efficiency and a light output of approximately 9,000 photons per neutron capture. nih.gov
Lithium Tetraborate in Optical Materials Development
Beyond its applications in dosimetry and neutron detection, lithium tetraborate is also a valuable material in the field of optics, particularly for its non-linear optical properties. researchgate.netabachy.com
Non-Linear Optical (NLO) Properties and Frequency Conversion Applications
Lithium tetraborate (Li₂B₄O₇) is recognized as a promising non-linear optical (NLO) crystal, especially for applications in the ultraviolet (UV) spectrum. researchgate.netresearchgate.net It is a negative uniaxial crystal belonging to the 4mm point group symmetry. tsu.ru Its key advantages include a wide transparency window extending from approximately 160 nm to 3500 nm, low optical losses, and a very high laser-induced damage threshold, which can be as high as 40 GW/cm² for 10-nanosecond pulses. tsu.rutsu.ru
These properties make Li₂B₄O₇ highly suitable for frequency conversion applications, such as second-harmonic generation (SHG) and sum-frequency mixing. jst.go.jp It has been successfully used for generating the fourth (266 nm) and fifth (213 nm) harmonics of Nd:YAG lasers. researchgate.net The material's NLO response is characterized by its second-order susceptibility coefficients (dᵢⱼ). For Li₂B₄O₇, the reported values at a wavelength of 1064 nm are d₃₁ = 0.12 pm/V and d₃₃ = 0.47 pm/V. tsu.rutsu.ru
The NLO properties can also be engineered in lithium tetraborate glass. Studies have shown that doping the glass with rare earth elements like dysprosium (Dy³⁺) and ytterbium (Yb³⁺), along with the inclusion of silver nanoparticles (SNP), can significantly enhance the non-linear refractive index. researchgate.networldscientific.comsci-hub.se This enhancement is attributed to the plasmonic effect caused by the silver nanoparticles. researchgate.networldscientific.com
The table below summarizes some of the non-linear optical properties of lithium tetraborate.
| Property | Value | Wavelength/Conditions |
| Crystal Class | Uniaxial, 4mm point group | - |
| Transparency Range | ~160 nm - 3500 nm | - tsu.ru |
| Damage Threshold | up to 40 GW/cm² | 10 ns pulses tsu.ru |
| d₃₁ Coefficient | 0.12 pm/V | 1064 nm tsu.ru |
| d₃₃ Coefficient | 0.47 pm/V | 1064 nm tsu.ru |
Transparency Characteristics in Different Wavelength Ranges
Lithium tetraborate (Li₂B₄O₇) exhibits excellent optical transparency over a broad spectrum, a characteristic that makes it highly valuable for applications in laser technology and nonlinear optics. In its crystalline form, it has a wide effective range of transparency, with a short wavelength cutoff at approximately 160 nm and a long wavelength cutoff extending to 3500 nm. mdpi.com This makes it particularly suitable for frequency conversion in the ultraviolet (UV) range. icm.edu.pl
As a glass matrix, lithium tetraborate also demonstrates high transparency, typically within a range of 200 nm to 2500 nm. ceramics-silikaty.cz This property is fundamental to its use in various optical devices. The high UV transmittance of borates, in general, is a key feature, with some capable of transmitting wavelengths down to 155 nm. icm.edu.pl
| Form | Short Wavelength Cutoff | Long Wavelength Cutoff | Source |
|---|---|---|---|
| Crystalline (Li₂B₄O₇) | ~160 nm | ~3500 nm | mdpi.com |
| Glass Matrix (Li₂B₄O₇) | ~200 nm | ~2500 nm | ceramics-silikaty.cz |
Refractive Index and Birefringence Investigations
The optical properties of lithium tetraborate have been precisely characterized through studies of its refractive index and birefringence. The refractive indices for both ordinary (nₒ) and extraordinary (nₑ) beams in Li₂B₄O₇ crystals have been measured across a wide spectral range, from 184.887 nm to 2325.42 nm. mdpi.com
From these measurements, Sellmeier equations have been derived to accurately model the refractive index as a function of wavelength (λ). These equations are crucial for designing optical components. chemplex.com
The Sellmeier equations for Li₂B₄O₇ crystals are: chemplex.com
For the ordinary ray (nₒ):
For the extraordinary ray (nₑ):
These equations reveal that lithium tetraborate possesses non-trivial birefringence, which is the difference between the extraordinary and ordinary refractive indices. chemplex.com This property is fundamental for applications such as phase matching in second-harmonic generation (SHG), particularly in the UV spectrum. mdpi.com
Integration of Lithium Borates in Ceramic and Glass Formulations
Role as Sintering Aids in Low Temperature Co-fired Ceramic (LTCC) Technology
Lithium tetraborate serves as an effective fluxing agent, playing a crucial role in Low Temperature Co-fired Ceramic (LTCC) technology. The primary function of a flux is to lower the melting point of a material mixture, which in turn reduces the sintering temperature required to densify the ceramic body. ruisci.com Boron-based compounds, including lithium tetraborate, are particularly noted for this capability as they facilitate the formation of a glassy liquid phase at reduced temperatures.
In LTCC manufacturing, lowering the sintering temperature to below 900°C is critical to allow for the co-firing of the ceramic substrate with highly conductive metals like silver (Ag). Borate compounds achieve this by creating a viscous flow that promotes the elimination of pores and enhances densification. While not always used alone, lithium tetraborate is a key component in flux systems designed to lower the processing temperature of ceramic composites, making it integral to the fabrication of multilayer electronic components. researchgate.netglcalloys.co.uk
Impact on Dielectric Properties and Thermal Expansion of Ceramics
The addition of lithium tetraborate to ceramic formulations significantly influences their dielectric properties and coefficient of thermal expansion (CTE). Boron oxide (B₂O₃), a key component of lithium tetraborate, is known to improve the electrical insulating properties of glasses, leading to high resistance and low dielectric losses. mdpi.com This is demonstrated in novel copper borate ceramics developed for LTCC applications, which exhibit low dielectric permittivity (εr of 5.1–6.7) and low dielectric loss when lithium-based sintering aids are used. researchgate.net
| Property | Influence of Lithium Tetraborate/Borates | Significance |
|---|---|---|
| Dielectric Permittivity (εr) | Contributes to low permittivity values (e.g., 5.1-6.7 in copper borate systems) | Crucial for high-speed signal transmission in LTCC substrates |
| Dielectric Loss | Leads to low dielectric losses | Reduces energy dissipation as heat and improves signal integrity |
| Coefficient of Thermal Expansion (CTE) | Allows for controlled CTE by forming specific crystalline phases | Ensures compatibility with other materials (e.g., metal electrodes) and mechanical stability |
Development of Novel Glass-Ceramic Systems Utilizing Lithium Tetraborate
Lithium tetraborate is a foundational component in the development of various advanced glass-ceramic systems, where controlled crystallization of a glass matrix yields a material with superior properties. These materials find applications in diverse technological fields.
Recent research has focused on manufacturing lithium borate glass-ceramics for radiation shielding applications. One such system has a composition of 40Li₂B₄O₇ + xLi₂O +(50-x)NiO + 5Gd₂O₃ + 5BaTiO₃. researchgate.net The structural and physical characteristics of these materials are tailored by adjusting the ratio of components to optimize their shielding effectiveness against gamma rays. researchgate.net
Another area of development involves embedding nanocrystallites within a lithium tetraborate glass matrix. For example, glass-ceramics containing tetragonal lead titanate (PbTiO₃) nanocrystals have been investigated for their dielectric properties. wikipedia.org Furthermore, lithium tetraborate glasses have been co-doped with elements like Neodymium (Nd) and Silver (Ag) to study their spectroscopic and luminescent properties, which could lead to applications in optics and photonics. materialsciencejournal.org
Research into Lithium Tetraborate for Energy Storage Applications
In the field of energy storage, boron-containing compounds, particularly those involving lithium, are being actively researched to enhance the performance of lithium-ion and lithium-metal batteries. mdpi.commorgantechnicalceramics.com The focus is primarily on their use as electrolyte additives or as coatings on electrode materials.
Studies have shown that boron additives can help in the formation and stability of the solid electrolyte interphase (SEI) on the anode. nih.gov A stable SEI is critical for preventing dendrite formation and improving the cycle life and safety of lithium batteries. The electron-deficient nature of boron can assist in dissolving resistive species like lithium oxide (Li₂O) at the interface, thereby reducing the interfacial charge transfer resistance and improving battery efficiency. mdpi.com
Research into electrolytes for high-temperature lithium-ion batteries has utilized boron-containing lithium salts like lithium bis(oxalato)borate (LiBOB). It was found that the resulting cathode electrolyte interface (CEI) film, which contains B-O bonds, contributes significantly to the cycling stability of the cell at elevated temperatures. These findings highlight the potential of lithium-boron compounds to address key challenges in developing more robust and efficient energy storage systems. nih.gov
Piezoelectric Applications of Lithium Tetraborate
Lithium tetraborate (Li₂B₄O₇) is a crystalline material known for its interesting physical properties, including piezoelectric and pyroelectric effects. researchgate.net These properties make it a candidate for various applications in sensors, transducers, and other electronic devices.
The piezoelectricity of lithium tetraborate has been studied to determine its potential for practical applications. Piezoelectric measurements have revealed high values for the piezoelectric constants g₃₃ (270 × 10⁻³ V·m/N) and gₕ (100 × 10⁻³ V·m/N). researchgate.net These high values indicate that lithium tetraborate could be effectively used in devices that convert mechanical stress into an electrical signal, or vice versa. researchgate.net
In addition to its piezoelectric properties, lithium tetraborate also exhibits a significant pyroelectric effect, where a change in temperature induces an electrical potential. researchgate.net The pyroelectric coefficient at room temperature is approximately -30 µC/m²·K, which increases to -120 µC/m²·K at -150°C. researchgate.net
The electromechanical transduction in piezoelectric materials like lithium tetraborate can be described using different mathematical frameworks. While transducer and signal processing applications often use piezoelectric [e] or [d] matrices, electro-optical applications and molecular interpretations of piezoelectricity frequently utilize polarization as the primary variable, involving the [a] and [b] matrices. dtic.mil The complete sets of linear constitutive equations relating the elastic and electric fields have been calculated for lithium tetraborate. dtic.mil
The unique combination of piezoelectric, pyroelectric, and other physical properties, such as a low propagation velocity for surface acoustic waves, makes lithium tetraborate a material of interest for specialized applications in electronics and sensor technology. researchgate.net
Table 3: Piezoelectric and Pyroelectric Properties of Lithium Tetraborate
| Property | Value | Temperature |
|---|---|---|
| Piezoelectric Constant (g₃₃) | 270 × 10⁻³ V·m/N | Room Temperature |
| Piezoelectric Constant (gₕ) | 100 × 10⁻³ V·m/N | Room Temperature |
| Pyroelectric Coefficient | ~ -30 µC/m²·K | Room Temperature |
| Pyroelectric Coefficient | -120 µC/m²·K | -150°C |
Solution Chemistry and Phase Equilibria of Lithium Borate Systems
Solubility Behavior of Lithium Tetraborate (B1243019) Pentahydrate in Aqueous Solutions
Lithium tetraborate is slightly soluble in water, a characteristic that is fundamental to its applications and production processes. chembk.comhzoceanchem.com The solubility of its anhydrous form, Li₂B₄O₇, has been quantified, showing a positive correlation with temperature. For instance, the solubility in water is 28.1 g/L at 20°C and increases to 51.7 g/L at 100°C. chembk.com While specific solubility data for the pentahydrate form (Li₂B₄O₇·5H₂O) is not detailed in the provided results, it is the common hydrate (B1144303) that crystallizes from aqueous solutions. chembk.com The dissolution process in water gives rise to a basic solution. chemicalbook.com
The solubility of lithium tetraborate is a critical factor in its synthesis, which can be achieved by reacting boric acid and lithium carbonate in an aqueous phase. yildiz.edu.tr The resulting hydrated lithium tetraborate is initially a dissolved product, which is then crystallized by evaporating the water, for example, at 100°C under atmospheric pressure. yildiz.edu.tr
Table 1: Solubility of Anhydrous Lithium Tetraborate in Water
| Temperature (°C) | Solubility (g/L) | Reference |
|---|---|---|
| 20 | 28.1 | chembk.com |
| 100 | 51.7 | chembk.com |
Polymerization and Association of Borate (B1201080) Ions in Solution
In aqueous solutions, borate ions exhibit complex polymerization and association behaviors. wikipedia.orgyoutube.com At boron concentrations higher than approximately 0.025 mol/L and a pH range of 7–10, polymeric boron oxoanions are formed. wikipedia.org The fundamental unit in these processes is often the tetrahydroxyborate ion, [B(OH)₄]⁻, which is in equilibrium with boric acid (B(OH)₃). wikipedia.org
The best-known polymeric species is the tetraborate ion, which is found in the mineral borax. wikipedia.org Its formation in solution can be represented by the following equilibrium:
4 [B(OH)₄]⁻ + 2 H⁺ ⇌ [B₄O₅(OH)₄]²⁻ + 7 H₂O wikipedia.org
This tetraborate anion, [B₄O₅(OH)₄]²⁻, consists of a core structure of linked trigonal BO₃ and tetrahedral BO₄ units. britannica.com Besides the tetraborate ion, other polyborate anions such as triborate(1−) and pentaborate(1−) are also observed in solution, existing in equilibrium with boric acid and tetrahydroxyborate. wikipedia.org The formation of triborate, for example, occurs via the reaction:
2 B(OH)₃ + [B(OH)₄]⁻ ⇌ [B₃O₃(OH)₄]⁻ + 3 H₂O wikipedia.org
Construction and Analysis of Ternary Phase Diagrams for Lithium-Borate-Water Systems
Ternary phase diagrams, such as for the Li₂O–B₂O₃–H₂O system, are essential tools for understanding the solid-liquid equilibria and identifying the stable crystalline phases of lithium borates at various temperatures and compositions. cambridge.orgresearchgate.net These diagrams are constructed by experimentally determining the solubilities of the components and identifying the solid phases that are in equilibrium with the saturated solutions. cdut.edu.cnsemanticscholar.org
Studies of the Li₂O–B₂O₃–H₂O system and related quaternary systems reveal the existence of several hydrated lithium borate compounds. semanticscholar.orgacs.org The specific hydrate that crystallizes depends on the conditions. For example, in the LiCl–LiBO₂–Li₂B₄O₇–H₂O system at 308.15 K, the stable tetraborate phase is lithium tetraborate trihydrate (Li₂B₄O₇·3H₂O). semanticscholar.org Other studies have identified different hydrates, such as lithium metaborate (B1245444) octahydrate (LiBO₂·8H₂O), as stable phases under different temperature conditions. cdut.edu.cn
A phase diagram for a quaternary system, like LiCl–LiBO₂–Li₂B₄O₇–H₂O, includes:
Crystallization fields: Areas representing the composition range where a single solid salt is the stable phase. In this system, the crystallization area for Li₂B₄O₇·3H₂O is the largest. semanticscholar.org
Univariant solubility curves: Lines where two solid salts are in equilibrium with the solution. semanticscholar.org
Invariant points: Points where three solid salts coexist in equilibrium with the solution. semanticscholar.org
The analysis of these diagrams provides the fundamental data needed for processes like separating and purifying salts from brines. acs.org
Table 2: Examples of Stable Lithium Borate Phases in Aqueous Systems
| System | Temperature | Stable Lithium Borate Phase(s) | Reference |
|---|---|---|---|
| Li⁺, Ca²⁺//Borate–H₂O | 298.2 K, 323.2 K, 348.2 K | Li₂B₄O₇·3H₂O | acs.org |
| Li⁺, Rb⁺, Mg²⁺//Borate–H₂O | 348 K | Li₂B₄O₇·3H₂O | cdut.edu.cn |
| LiCl+LiBO₂+Li₂B₄O₇+H₂O | 308.15 K | Li₂B₄O₇·3H₂O, LiBO₂·2H₂O, LiBO₂·8H₂O | semanticscholar.org |
| Li₂O–B₂O₃–H₂O | 250 °C (Hydrothermal) | Li₂B₄O₇, Li₃B₅O₈(OH)₂, LiH₂B₅O₉ | cambridge.org |
Influence of Coexisting Ions and Temperature on Crystallization Fields
The crystallization of lithium tetraborate from aqueous solutions is significantly influenced by temperature and the presence of other coexisting ions. cdut.edu.cnacs.org These factors can alter the phase boundaries and the relative sizes of the crystallization fields of different salts in a multicomponent system.
Influence of Temperature: Temperature changes can shift the equilibrium and favor the crystallization of different hydrates or salts. In the ternary system Li⁺, Ca²⁺//Borate–H₂O, as the temperature increases from 298.2 K to 348.2 K, the crystallization region of calcium hexaborate pentahydrate (CaB₆O₁₀·5H₂O) expands, while that of lithium tetraborate trihydrate (Li₂B₄O₇·3H₂O) consequently shrinks. acs.org Similarly, studies on other systems show that the stable form of a lithium borate can change with temperature; for instance, LiBO₂·8H₂O might be stable at 288 K, while Li₂B₄O₇·3H₂O becomes the stable phase at 298 K. cdut.edu.cn
Influence of Coexisting Ions: The presence of other ions, such as Ca²⁺, Mg²⁺, Rb⁺, and Cl⁻, defines the complexity of the phase diagram and affects the separation of lithium borate. cdut.edu.cnacs.org
In the Li⁺, Ca²⁺//Borate–H₂O system, the two main crystalline regions correspond to CaB₆O₁₀·5H₂O and Li₂B₄O₇·3H₂O. acs.org
In the quaternary system Li⁺, Rb⁺, Mg²⁺//borate–H₂O at 348 K, the phase diagram consists of three crystallization fields for MgB₄O₅(OH)₄·7H₂O, RbB₅O₆(OH)₄·2H₂O, and Li₂B₄O₇·3H₂O. cdut.edu.cn In this specific system, lithium tetraborate trihydrate has the smallest crystallization region, indicating it would be the most difficult to separate via simple crystallization. cdut.edu.cn
The presence of impurities like nickel and cobalt ions can become incorporated into the crystal lattice of salts like lithium carbonate, affecting crystal growth and morphology. mdpi.com A similar effect can be anticipated for lithium borate crystallization, where coexisting ions can influence purity and crystal habit.
Understanding these influences is crucial for designing industrial processes for the recovery and purification of lithium borates from complex brines, such as those found in salt lakes. cdut.edu.cnacs.org
Purity and Purification Strategies for Lithium Tetraborate
Development of Purification Methods for High-Purity Lithium Tetraborate (B1243019)
Achieving high-purity lithium tetraborate, often required at levels of 99.98% or higher, necessitates meticulous control over starting materials and purification processes. malvernpanalytical.com The enhancement of lithium tetraborate's purity is crucial for improving material performance and is a prerequisite for fundamental research into its physicochemical properties and crystal structure. google.com
Several methods have been developed to produce high-purity lithium tetraborate:
Purification of Precursors: One effective strategy involves purifying the raw materials before synthesis. A patented method describes purifying industrial-grade lithium hydroxide (B78521) monohydrate by dissolving it in pure water, adding chelating agents like EDTA and ammonium (B1175870) bicarbonate to precipitate impurities, and then recrystallizing the lithium hydroxide. google.com This high-purity lithium hydroxide is then reacted with boric acid to produce high-purity lithium tetraborate. google.com
Recrystallization from Supersaturated Solutions: A common method for purifying lithium tetraborate itself involves its low solubility in water. google.com A process has been developed where a supersaturated aqueous solution of lithium tetraborate (11-25% by mass) is prepared and refluxed for 2-5 hours with stirring. google.com This process induces the crystallization of purified lithium tetraborate trihydrate, which is then separated from the liquid phase. google.com The resulting crystals can be dried at temperatures below 200°C to prevent the loss of crystal water. google.com This technique has demonstrated the ability to increase purity to over 99.0%. google.com
Hydrothermal Purification: This method involves mixing commercial anhydrous lithium tetraborate with deionized water and sealing it in a hydrothermal reaction kettle at temperatures between 90°C and 200°C for 1 to 12 hours. guidechem.com After cooling, the solid phase is washed and dried to yield a purified product. guidechem.com
High-Temperature Melting and Quenching: To produce a high-density, pre-fused product suitable for applications like XRF, a high-temperature process is employed. After initial synthesis and drying, the lithium tetraborate powder is melted in an electric furnace at temperatures of 930-950°C. guidechem.com The molten material is then quenched in pure water, causing it to cool and crystallize into high-density beads. guidechem.com This pre-fusion step is critical as it ensures the final product is dense and not a fluffy powder. azom.comxrfscientific.com
The table below summarizes results from a patented purification method based on recrystallization from a supersaturated solution. google.com
| Parameter | Trial 1.1 | Trial 1.2 | Trial 2.1 | Trial 2.2 |
| Reflux Time | 3 hours | 5 hours | 2.5 hours | 5 hours |
| Separation Method | Filtration | Filtration | Centrifugation | Centrifugation |
| Drying Method | Seasoning | 80°C Drying | 90°C Drying | Seasoning |
| Purity Achieved | 99.16% | 99.16% | 99.00% | 99.00% |
| Rate of Recovery | 45% | 50% | 65% | 70% |
Data sourced from patent CN1363516A. google.com
Impact of Impurity Levels on Material Performance in Advanced Applications
The demand for high-purity lithium tetraborate is driven by its use in applications where contaminants can have a significant negative impact.
X-Ray Fluorescence (XRF) Spectroscopy: Lithium tetraborate is widely used as a fusion flux to dissolve solid, oxide-based samples into homogenous glass discs for XRF analysis. xrfscientific.comwikipedia.org The sample is diluted with the flux, often at a ratio of 1:10. azom.com When the XRF instrument analyzes the glass disc, it multiplies the elemental readings to calculate the concentration in the original sample. azom.com Any impurity in the flux is also multiplied by this factor. azom.com For instance, if a flux contains 10 ppm of phosphorus contamination, it can incorrectly add 100 ppm to the final reported result for the sample, leading to significant analytical errors. azom.com Therefore, the flux must be of the highest possible purity to ensure accurate results. malvernpanalytical.comazom.com
Crystal Growth: High-purity, high-density lithium tetraborate is a crucial material for growing large single crystals used in piezoelectric devices, surface acoustic wave filters, and other microelectronic components. guidechem.com Impurities and defects in the crystal lattice can alter the material's properties, such as its bandgap, and can negatively affect device performance. researchgate.net The growth of high-quality single crystals requires starting materials with minimal contamination to prevent the introduction of these performance-degrading defects. yildiz.edu.tr
Thermoluminescent Dosimetry (TLD): Lithium tetraborate doped with specific elements like copper, silver, or manganese is used in radiation dosimetry. yildiz.edu.trmetu.edu.tr The purity of the base lithium tetraborate material is critical, as unintended impurities can interfere with the thermoluminescent properties and affect the accuracy of dose measurement. yildiz.edu.tr
Analytical Techniques for Trace Metal Analysis in Purified Lithium tetraborate
To ensure lithium tetraborate meets the stringent purity requirements for advanced applications, highly sensitive analytical techniques are employed to identify and quantify trace metal impurities. mt.com The analysis can measure contaminants at concentrations in the parts per million (ppm), parts per billion (ppb), or even parts per trillion (ppt) range. mt.com
Common analytical methods for trace metal analysis include:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is one of the most powerful and sensitive techniques for trace and ultra-trace metal analysis. azom.com In ICP-MS, a sample is ionized in a high-temperature argon plasma, and the resulting ions are separated by their mass-to-charge ratio in a mass spectrometer. azomining.com It is capable of detecting elements at extremely low concentrations (ppb to ppt). mt.com A variation, Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), allows for the direct analysis of solid samples, such as the glass beads prepared by lithium borate (B1201080) fusion, avoiding complex digestion procedures. researchgate.net
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Also known as ICP-AES, this technique uses an argon plasma to excite atoms in the sample, causing them to emit light at characteristic wavelengths. azomining.com The intensity of the emitted light is proportional to the concentration of the element. azomining.com ICP-OES is a robust method for determining major, minor, and trace elements, typically at the ppm to ppb level. spectroscopyonline.com It is widely used for quality control in the production of battery materials and for analyzing geological samples. spectroscopyonline.comanalytik-jena.in
Atomic Absorption Spectrometry (AAS): AAS measures the absorption of light by free atoms in a gaseous state. azomining.com It is a well-established and cost-effective technique for determining the concentration of specific elements. analytik-jena.in Flame AAS (FAAS) is suitable for analyzing solutions with concentrations in the ppm range, while Graphite Furnace AAS (GFAAS) offers higher sensitivity for detecting lower concentrations. analytik-jena.inresearchgate.net
The following table provides a summary of these key analytical techniques.
| Technique | Principle | Typical Detection Limits | Primary Use in Lithium Tetraborate Analysis |
| ICP-MS | Ionization in plasma followed by mass-to-charge ratio separation and detection. azomining.com | ppt to ppb mt.com | Ultra-trace elemental impurity quantification; Isotopic analysis. azom.comazomining.com |
| ICP-OES | Excitation of atoms in plasma and detection of emitted light at characteristic wavelengths. azomining.com | ppb to ppm mt.com | Quantification of minor and trace element impurities; Quality control. spectroscopyonline.comintertek.com |
| AAS | Measurement of light absorption by free atoms in a gaseous state. azomining.com | ppm (Flame); ppb (Graphite Furnace) researchgate.net | Routine analysis of specific trace metal contaminants. analytik-jena.innemi.gov |
Future Research Trajectories for Lithium Tetraborate Pentahydrate
Exploration of Novel Synthesis Pathways for Tailored Microstructures
The relationship between the synthesis method and the resulting material properties of lithium tetraborate (B1243019) is a cornerstone of its current applications and future potential. While conventional methods such as solid-state reactions and aqueous-solution processes have been established, future research is geared towards achieving unprecedented control over the compound's microstructure. yildiz.edu.trgoogle.com The goal is to move beyond bulk synthesis to the precise engineering of particles with tailored size, morphology, porosity, and crystallinity.
Novel synthesis pathways under investigation include advanced sol-gel techniques, microwave-assisted synthesis, and hydrothermal/solvothermal methods. metu.edu.tr A significant area of exploration is the use of structure-directing agents, such as surfactants or polymers, during synthesis. These agents can self-assemble into templates, guiding the crystallization of lithium tetraborate to form complex and hierarchical microstructures. Another promising approach is the refinement of CO2-pressurized aqueous phase reactions, which have already shown to enhance reactant dissolution and enable faster reactions. researchgate.netresearchgate.net Future work will likely focus on optimizing pressure and temperature conditions in such systems to fine-tune particle nucleation and growth.
The ability to produce lithium tetraborate with specific microstructures—such as nanoparticles, nanowires, or mesoporous frameworks—is critical for enhancing its performance in applications like dosimetry, where a higher surface area could improve sensitivity, and in solid-state batteries, where controlled particle interfaces are crucial. researchgate.net
| Synthesis Method | Description | Potential for Microstructure Control |
| Solid-State Reaction | Involves heating a dry mixture of reactants like lithium hydroxide (B78521) monohydrate and boric acid at high temperatures. google.com | Limited control, typically yields granular product with high bulk density. google.com |
| Aqueous-Solution Assisted | Reactants are dissolved in water, followed by crystallization and calcination. yildiz.edu.trgoogle.com | Can produce large single crystals; microstructure is influenced by cooling rates and precursor treatments. yildiz.edu.trgoogle.com |
| CO2-Pressurized Aqueous Phase | An aqueous reaction of lithium carbonate and boric acid is conducted under CO2 pressure, enhancing dissolution rates before crystallization. researchgate.net | Produces amorphous Li2B4O7·3H2O as a precursor, which can be converted to crystalline forms; offers potential for faster, more efficient synthesis. yildiz.edu.trresearchgate.net |
| Microwave-Assisted Method (MAM) | Utilizes microwave energy to rapidly heat reactants, accelerating the synthesis process. metu.edu.tr | Offers rapid and uniform heating, potentially leading to more homogeneous and smaller particle sizes compared to conventional heating. |
| Proteic Sol-Gel / Pechini Methods | Employs chelating agents like gelatin or citric acid to form a precursor gel, which is then calcined to produce the final product. researchgate.net | Provides excellent control over stoichiometry and can lead to nanocrystalline powders at lower temperatures. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding the intricate mechanisms of lithium tetraborate formation is key to controlling its synthesis. While post-synthesis characterization techniques like X-ray Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FT-IR), and Scanning Electron Microscopy (SEM) are standard, the future lies in real-time, in-situ monitoring of the reaction environment. yildiz.edu.trmetu.edu.tr This approach allows researchers to observe the dynamic processes of nucleation, crystal growth, and phase transitions as they happen.
Advanced spectroscopic probes are central to this endeavor. The application of operando Raman and FT-IR spectroscopy, for instance, can provide continuous information on the evolution of boron-oxygen bonding and the incorporation of water molecules into the crystal lattice during an aqueous synthesis. spectroscopyonline.com Similarly, in-situ XRD can track the development of crystalline phases from an amorphous precursor in real-time. yildiz.edu.tr
These advanced analytical methods will generate vast datasets on reaction kinetics and pathways under different conditions. When combined with computational analysis, this information will enable the development of precise kinetic models, moving from a trial-and-error synthesis approach to a design-based methodology for creating lithium tetraborate pentahydrate with desired specifications.
| Spectroscopic Technique | Information Provided | Future Application in Real-Time Monitoring |
| Raman Spectroscopy | Vibrational modes of molecules, providing insight into chemical structure and phase. | Operando analysis of the B-O network formation and hydration state during crystallization. spectroscopyonline.com |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by chemical bonds, identifying functional groups. | In-situ tracking of the conversion of reactants (e.g., boric acid, lithium carbonate) and the formation of borate (B1201080) species. yildiz.edu.trresearchgate.net |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification. | Real-time monitoring of the transition from amorphous precursors to crystalline lithium tetraborate during thermal treatment. yildiz.edu.trmetu.edu.tr |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical oxidation states at the surface. | In-situ studies of surface chemistry changes during synthesis, especially in the presence of dopants or capping agents. spectroscopyonline.com |
Predictive Modeling of Structure-Property Relationships for New Applications
The next leap in materials discovery and application will be driven by predictive modeling. For this compound, future research will heavily focus on developing robust computational models that can accurately forecast its functional properties based on its atomic and microscale structure. This involves a synergistic approach combining first-principles calculations, such as Density Functional Theory (DFT), with data-driven machine learning techniques. researchgate.netresearchgate.net
DFT calculations can be used to investigate the electronic structure, defect energetics, and ionic transport pathways within the crystal lattice. researchgate.net This can help elucidate the fundamental mechanisms behind properties like thermoluminescence and ionic conductivity. For example, modeling can predict how different dopants (e.g., Mn, Cu, Ag) alter the electronic band structure and create trapping centers essential for dosimetry. yildiz.edu.tr
Simultaneously, machine learning models can be trained on experimental data from synthesis and characterization to identify complex correlations between synthesis parameters (e.g., temperature, pH, reactant concentration), microstructure (e.g., grain size, defect density), and performance metrics. researchgate.net Such predictive frameworks will drastically accelerate the design of lithium tetraborate materials optimized for specific new applications, reducing the need for extensive empirical experimentation.
Integration in Emerging Technologies and Multifunctional Materials
While lithium tetraborate is already used in fields like radiation dosimetry and as a fluxing agent in XRF analysis, future research aims to integrate it into more advanced and emerging technologies. metu.edu.trxrfscientific.com A particularly promising area is in the development of all-solid-state lithium-ion batteries, where lithium borate glasses are being considered as solid electrolytes or binders due to their ionic conductivity and electrochemical stability. researchgate.net Tailoring the structure of lithium tetraborate to enhance lithium-ion mobility is a key research objective.
Furthermore, there is a growing interest in creating multifunctional materials based on lithium tetraborate. This can be achieved by doping it with optically or magnetically active elements or by creating composites with other functional materials like conductive polymers or metal oxides. researchgate.net Such composites could lead to novel sensors with multiple detection capabilities or to materials that combine piezoelectric and luminescent properties for advanced optoelectronic devices. Its role in the nuclear industry, specifically in understanding and potentially mitigating crud deposition in pressurized water reactors, also represents a critical area for future investigation. osti.gov
Sustainable and Green Chemistry Approaches in Lithium Tetraborate Production
As with all chemical manufacturing, the future production of lithium tetraborate must align with the principles of green chemistry. Research in this area will focus on developing more sustainable and environmentally benign synthesis processes. A key goal is to reduce the energy intensity of production, for example, by lowering the high calcination temperatures often required in solid-state reactions. yildiz.edu.trgoogle.com
Future pathways include the exploration of solvent-free synthesis routes, such as the direct mechanochemical reaction of precursors, which minimizes waste. google.com The use of water as a solvent is already common, but further greening this approach could involve recycling the mother liquor to reduce water consumption and prevent the loss of reactants. google.com The CO2-assisted aqueous synthesis method is a step in a greener direction, as it can increase reaction efficiency at lower temperatures and utilizes carbon dioxide, a greenhouse gas, as a modifying agent. yildiz.edu.trresearchgate.net Developing catalytic processes that can facilitate the reaction under even milder conditions is another important research trajectory. These efforts will not only reduce the environmental footprint of lithium tetraborate production but may also lead to more cost-effective manufacturing processes.
Q & A
Basic: What are the standard methods for synthesizing lithium tetraborate pentahydrate, and how is its purity verified?
Answer: this compound (Li₂B₄O₇·5H₂O) is typically synthesized by reacting boric acid (H₃BO₃) with lithium carbonate (Li₂CO₃) in aqueous solution under controlled stoichiometric ratios. The reaction proceeds as:
Purity verification involves X-ray diffraction (XRD) to confirm crystal structure and thermogravimetric analysis (TGA) to validate hydration states by monitoring mass loss at 200°C, corresponding to the release of 5H₂O . Inductively coupled plasma atomic emission spectrometry (ICP-AES) is used to quantify Li and B content, ensuring stoichiometric accuracy .
Basic: How is this compound used in X-ray fluorescence (XRF) analysis, and what are the optimal fusion parameters?
Answer: It serves as a flux in fusion-based XRF sample preparation, homogenizing samples by dissolving silicates and oxides at high temperatures. A 1:5–1:10 sample-to-flux ratio is typical. Fusion is performed at 1,000–1,200°C in platinum crucibles for 10–20 minutes, followed by rapid cooling to form glassy beads. Optimal parameters depend on sample matrix: refractory materials (e.g., zircon) require higher flux ratios (1:15) and prolonged heating. Validation includes comparing ICP-AES results with XRF data to ensure minimal element loss (e.g., volatile Li or B) .
Advanced: What challenges arise in interpreting phase diagrams for this compound in aqueous systems, and how can solubility discrepancies be resolved?
Answer: Phase diagrams for Li₂B₄O₇·5H₂O in aqueous systems are sensitive to temperature and ionic strength. For example, at 60°C, the solid phase transitions from lithium pentaborate pentahydrate to lithium metaborate dihydrate as pH increases . Discrepancies in solubility data often stem from kinetic vs. thermodynamic equilibria; metastable phases may persist in undersaturated solutions. Researchers should use in-situ Raman spectroscopy to monitor real-time phase transitions and employ the extended UNIQUAC model to predict solubility isotherms, accounting for ion interactions .
Advanced: How do conflicting reports on the toxicological thresholds of this compound in animal models inform experimental design?
Answer: Acute oral LD₅₀ values for borates vary by species (e.g., >2,500 mg/kg in rats vs. lower thresholds in mice) due to differences in metabolism and renal excretion . Chronic exposure studies show dose-dependent reproductive effects (e.g., fetal weight loss in rats at 250 mg/kg/day), but human occupational data indicate no significant fertility impacts below 6 mg/m³ . To resolve contradictions, researchers should:
- Use species-specific pharmacokinetic models.
- Control for hydration state (anhydrous vs. hydrated borates alter bioavailability).
- Include biomarkers like urinary boron levels to correlate exposure with toxicity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer: Key protocols include:
- PPE: EN 166-compliant safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact (causes irritation ).
- Ventilation: Use fume hoods during fusion to avoid inhaling fine particulates.
- Spill Management: Neutralize spills with dilute acetic acid (borates are weak bases) and dispose as hazardous waste.
- Storage: Keep in airtight containers at room temperature to prevent hydration/dehydration cycles .
Advanced: What methodological considerations are critical when using thermoluminescence dosimetry (TLD) with this compound to ensure accurate radiation dose measurements?
Answer: Key factors include:
- Crystal Purity: Impurities (e.g., transition metals) create competing electron traps, altering glow curves. Use ICP-MS to verify <10 ppm Fe/Mn .
- Annealing: Preheat crystals at 300°C for 1 hour to erase prior radiation history.
- Calibration: Normalize TLD response to a reference source (e.g., ⁶⁰Co) and correct for energy dependence (Li₂B₄O₇ underresponds to low-energy photons). Cross-validate with ionization chambers for clinical applications .
Basic: What spectroscopic techniques are most effective for characterizing the structural properties of this compound?
Answer:
- FTIR: Identifies B-O bonding modes (e.g., 700–900 cm⁻¹ for tetrahedral BO₄ units) .
- Raman Spectroscopy: Resolves Li⁺ coordination environments (peaks at 350–500 cm⁻¹) .
- ¹¹B NMR: Distinguishes between trigonal BO₃ and tetrahedral BO₄ units (chemical shifts at 10–20 ppm vs. 0–5 ppm, respectively) .
Advanced: How can researchers address inconsistencies in reported decomposition temperatures of this compound under varying experimental conditions?
Answer: Dehydration temperatures vary due to heating rates and atmospheric humidity. TGA studies show mass loss at 200°C (5H₂O release), but dynamic vs. isothermal heating alters kinetics. To standardize
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
